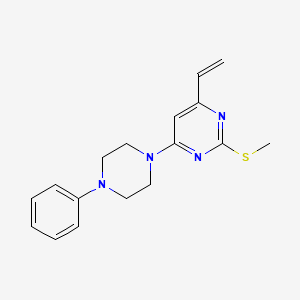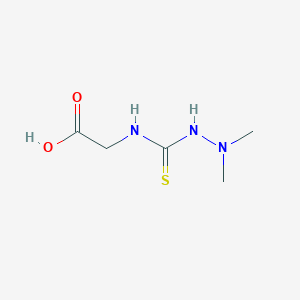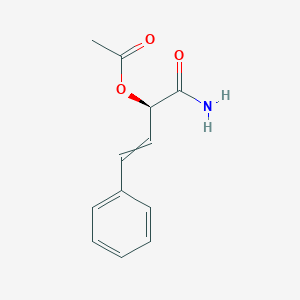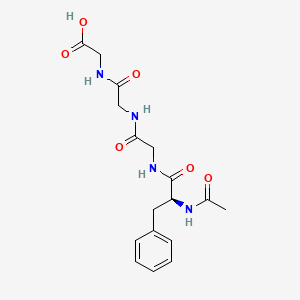![molecular formula C12H16ClNO3 B14212526 4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride CAS No. 824951-42-0](/img/structure/B14212526.png)
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its unique structure, which includes a formyl group attached to a phenyl ring, a methylamino group, and a butanoic acid moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-formylphenylmethanamine with butanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency. The final product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-[(2-Carboxyphenyl)methylamino]butanoic acid.
Reduction: 4-[(2-Hydroxyphenyl)methylamino]butanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Hydroxyphenyl)methylamino]butanoic acid
- 4-[(2-Carboxyphenyl)methylamino]butanoic acid
- 4-[(2-Methylphenyl)methylamino]butanoic acid
Uniqueness
4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where the formyl group plays a crucial role in the desired chemical or biological activity.
Propriétés
Numéro CAS |
824951-42-0 |
|---|---|
Formule moléculaire |
C12H16ClNO3 |
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
4-[(2-formylphenyl)methylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c14-9-11-5-2-1-4-10(11)8-13-7-3-6-12(15)16;/h1-2,4-5,9,13H,3,6-8H2,(H,15,16);1H |
Clé InChI |
RIXPKBIHIGDJDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCC(=O)O)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)


![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)


![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)






